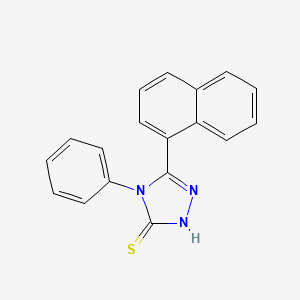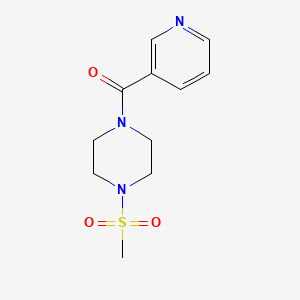![molecular formula C15H22N2O3S2 B5592835 N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5592835.png)
N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide involves several key steps, including the coupling of benzenesulfonyl chloride with piperidine under controlled conditions to form a parent compound, followed by substitution reactions to introduce specific functional groups. This process is indicative of the methods used to synthesize complex sulfonamide derivatives with piperidine nuclei, showcasing the versatility and complexity of synthetic routes in organic chemistry (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of derivatives similar to N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide has been characterized using X-ray crystallography, revealing details about their conformation, crystal system, and intramolecular interactions. Such studies provide insights into the three-dimensional arrangement of atoms within a molecule and its electronic environment, crucial for understanding its reactivity and interaction with biological targets (Naveen et al., 2015).
Chemical Reactions and Properties
Research on compounds structurally related to N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide often explores their ability to undergo various chemical reactions, including substitutions, additions, and cyclizations. These reactions can significantly alter the compound's properties and potential applications, demonstrating the importance of understanding the chemical behavior of such molecules (Back & Nakajima, 2000).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Studies have shown that modifications to the piperidine nucleus can influence these properties, affecting the compound's utility in various scientific applications (Berredjem et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide derivatives, are paramount in determining their functionality and potential as chemical intermediates or active pharmaceutical ingredients. Investigations into their interactions with biological enzymes and receptors can shed light on their mechanism of action and efficacy as bioactive molecules (Ghorab et al., 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research in synthetic chemistry has explored the potential of N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide and related compounds in facilitating complex chemical reactions. One study detailed a new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method is significant for the enantioselective synthesis of several dendrobatid alkaloids, demonstrating the compound's utility in producing biologically active structures (Thomas G. Back & K. Nakajima, 2000).
Pharmaceutical Metabolism Studies
Another study investigated the metabolic pathways of a novel antidepressant, Lu AA21004, highlighting the role of cytochrome P450 and other enzymes in the oxidative metabolism of the compound. This research provides insight into the biochemical interactions and transformation processes of similar compounds within human liver microsomes (Mette G. Hvenegaard et al., 2012).
Material Science Applications
Research into materials science has utilized similar sulfonamide compounds in the synthesis of novel polyamides with desirable properties such as solubility, thermal stability, and electrical insulation. These materials have applications in various fields, including electronics and aerospace, due to their low dielectric constants and high thermal stability (Xiao-Ling Liu et al., 2013).
Enzymatic Activity Studies
Studies on biologically active derivatives of similar compounds have explored their potential in inhibiting enzymes such as lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds have shown promise as therapeutic agents against conditions involving these enzymes, indicating the chemical's versatility in biomedical applications (H. Khalid et al., 2013).
Antimicrobial and Antibacterial Properties
Further studies have demonstrated the antimicrobial and antibacterial potential of sulfonamide derivatives. These compounds have shown significant activity against a variety of microbial strains, underscoring their potential in developing new antibacterial agents (O. Ajani et al., 2013).
Propriétés
IUPAC Name |
N,N-dimethyl-1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-16(2)15(18)12-8-10-17(11-9-12)22(19,20)14-6-4-13(21-3)5-7-14/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUABJJNGOBFAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)
![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5592759.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)
![ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5592772.png)
![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5592782.png)
![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)


![8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5592814.png)
![N-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5592817.png)
![N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B5592829.png)
